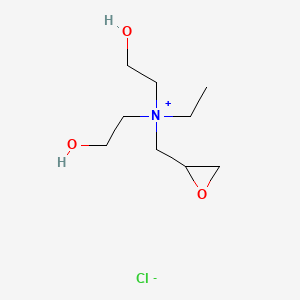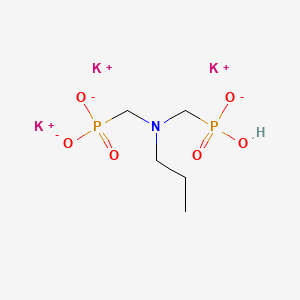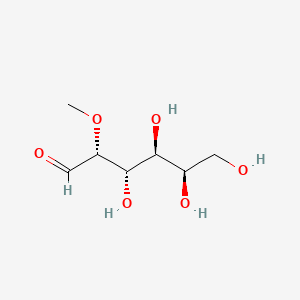
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C₉H₂₀ClNO₃. It is known for its unique chemical structure, which includes an epoxy group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride typically involves the reaction of epichlorohydrin with diethanolamine, followed by quaternization with ethyl chloride. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Commonly used solvents include water or alcohols.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of epichlorohydrin and diethanolamine.
Reaction Control: Precise control of temperature and pH to optimize the reaction rate.
Purification: The product is purified through distillation or crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The epoxy group can react with nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Epoxide Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states.
Scientific Research Applications
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of surfactants, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride involves its interaction with various molecular targets:
Epoxide Group: The reactive epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification.
Quaternary Ammonium Group: This group can interact with negatively charged surfaces, such as bacterial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Epoxypropyl)trimethylammonium chloride
- (2,3-Epoxypropyl)dimethylbenzylammonium chloride
Uniqueness
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride is unique due to its combination of an epoxy group and a quaternary ammonium group, which provides both reactivity and antimicrobial properties. This makes it more versatile compared to similar compounds that may lack one of these functional groups .
Properties
CAS No. |
94213-21-5 |
|---|---|
Molecular Formula |
C9H20ClNO3 |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
ethyl-bis(2-hydroxyethyl)-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NO3.ClH/c1-2-10(3-5-11,4-6-12)7-9-8-13-9;/h9,11-12H,2-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
CYZBTLOUSPYJHS-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CCO)(CCO)CC1CO1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)










![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)


